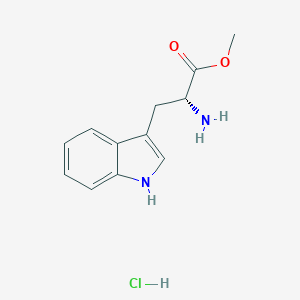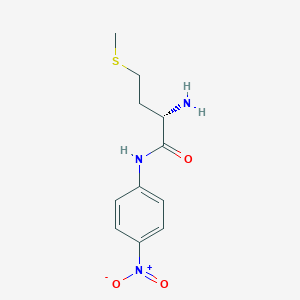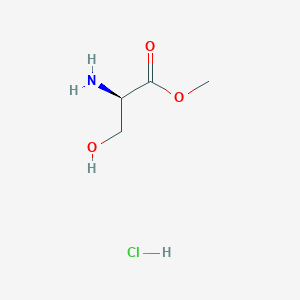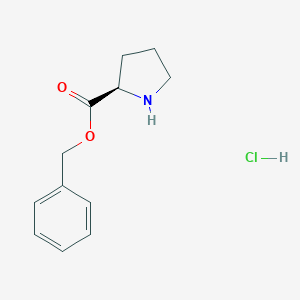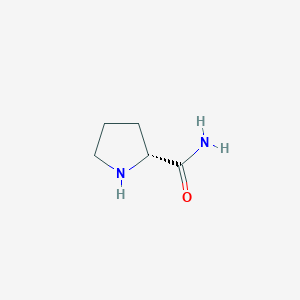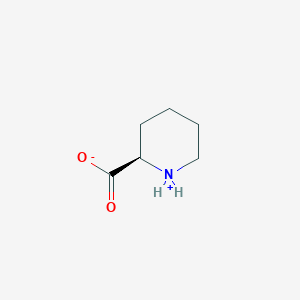
H-D-Leu-pna
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-D-Leucine-p-nitroanilide (H-D-Leu-pNA) is a chromogenic peptide substrate commonly used in biochemical assays to measure the activity of proteolytic enzymes. The compound consists of the amino acid leucine linked to p-nitroaniline, which serves as a chromophore. When proteolytic enzymes cleave the peptide bond, p-nitroaniline is released, producing a measurable color change. This property makes this compound a valuable tool in enzymology and diagnostic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Leucine-p-nitroanilide typically involves the coupling of leucine with p-nitroaniline. The process begins with the protection of the amino group of leucine, followed by the activation of the carboxyl group. Common reagents used for activation include carbodiimides such as dicyclohexylcarbodiimide (DCC) and coupling agents like N-hydroxysuccinimide (NHS). The activated leucine is then reacted with p-nitroaniline to form the desired product. The reaction conditions often involve anhydrous solvents and inert atmospheres to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of H-D-Leucine-p-nitroanilide follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
H-D-Leucine-p-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. These enzymes cleave the peptide bond between leucine and p-nitroaniline, releasing the chromophore.
Common Reagents and Conditions
The hydrolysis of H-D-Leucine-p-nitroanilide is typically carried out in buffered aqueous solutions at physiological pH. Common reagents include various proteolytic enzymes such as trypsin, chymotrypsin, and elastase. The reaction conditions often involve incubation at specific temperatures to optimize enzyme activity.
Major Products
The major product of the hydrolysis reaction is p-nitroaniline, which can be quantitatively measured using spectrophotometric methods. The release of p-nitroaniline results in a color change that is proportional to the enzyme activity, allowing for precise quantification.
Applications De Recherche Scientifique
H-D-Leucine-p-nitroanilide is widely used in scientific research for the following applications:
Enzyme Kinetics: It is used to study the kinetics of proteolytic enzymes by measuring the rate of hydrolysis.
Diagnostic Assays: The compound is employed in diagnostic assays to detect and quantify enzyme activity in biological samples.
Drug Development: Researchers use H-D-Leucine-p-nitroanilide to screen potential inhibitors of proteolytic enzymes, aiding in the development of therapeutic agents.
Biochemical Pathway Analysis: The substrate is used to investigate biochemical pathways involving proteolytic enzymes, providing insights into their physiological roles.
Mécanisme D'action
The mechanism of action of H-D-Leucine-p-nitroanilide involves its cleavage by proteolytic enzymes. The enzymes recognize the peptide bond between leucine and p-nitroaniline and catalyze its hydrolysis. This reaction releases p-nitroaniline, which absorbs light at a specific wavelength, allowing for spectrophotometric detection. The molecular targets of this compound are the active sites of proteolytic enzymes, where the cleavage occurs.
Comparaison Avec Des Composés Similaires
H-D-Leucine-p-nitroanilide is similar to other chromogenic peptide substrates such as H-D-Val-Leu-Arg-pNA and H-D-Val-Leu-Lys-pNA. These compounds also contain amino acids linked to p-nitroaniline and are used to measure enzyme activity. H-D-Leucine-p-nitroanilide is unique in its specificity for certain proteolytic enzymes and its application in specific assays. The choice of substrate depends on the enzyme being studied and the desired sensitivity and specificity of the assay.
List of Similar Compounds
- H-D-Valine-Leucine-Arginine-p-nitroanilide
- H-D-Valine-Leucine-Lysine-p-nitroanilide
- H-D-Leucine-Threonine-Arginine-p-nitroanilide
Propriétés
IUPAC Name |
(2R)-2-amino-4-methyl-N-(4-nitrophenyl)pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-8(2)7-11(13)12(16)14-9-3-5-10(6-4-9)15(17)18/h3-6,8,11H,7,13H2,1-2H3,(H,14,16)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZJHDNQDSVIDR-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



